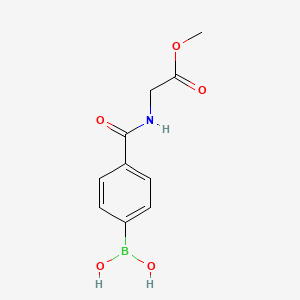

Methyl (4-boronobenzoylamino)acetate

Description

Properties

IUPAC Name |

[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJICAYIUOGMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390950 | |

| Record name | Methyl (4-boronobenzoylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-24-0 | |

| Record name | Methyl (4-boronobenzoylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-boronobenzoylamino)acetate: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl (4-boronobenzoylamino)acetate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structure, combining a boronic acid moiety with an amino acid ester, makes it a valuable building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 4-(2-Methoxy-2-oxoethylcarbamoyl)phenylboronic acid, is a white to off-white solid.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 850568-24-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BNO₅ | [1][3] |

| Molecular Weight | 237.02 g/mol | [1][3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥98% | [1][3] |

| Storage Conditions | Room temperature, stored under nitrogen in a dry environment | [3] |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound involves the formation of an amide bond between 4-Carboxyphenylboronic acid and glycine methyl ester. This reaction is a standard peptide coupling and can be achieved using various coupling agents.

Conceptual Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from standard peptide coupling procedures.[5]

Materials:

-

4-Carboxyphenylboronic acid

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-Carboxyphenylboronic acid (1 equivalent) and HOBt (1.1 equivalents) in DMF, add EDC (1.2 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

In a separate flask, neutralize glycine methyl ester hydrochloride (1 equivalent) with DIEA (1.1 equivalents) in DMF.

-

Add the neutralized glycine methyl ester solution to the activated carboxylic acid solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the expected spectral data can be inferred from its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the methyl ester protons, and the amide proton. The boronic acid protons will likely appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to CO) | ~7.9 | Doublet |

| Aromatic (ortho to B(OH)₂) | ~7.8 | Doublet |

| Amide (NH) | ~8.5 | Triplet |

| Methylene (CH₂) | ~4.2 | Doublet |

| Methyl (OCH₃) | ~3.7 | Singlet |

| Boronic acid (OH) | Variable (broad) | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic acid) | 3400-3200 | Broad, Strong |

| N-H (Amide) | ~3300 | Medium |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ester) | ~1740 | Strong |

| C=O (Amide I) | ~1650 | Strong |

| N-H bend (Amide II) | ~1550 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| B-O | ~1350 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 237. The fragmentation pattern would be expected to show losses of characteristic fragments such as the methoxy group (-OCH₃), the methoxycarbonyl group (-COOCH₃), and water (-H₂O) from the boronic acid moiety.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 237 | [M]⁺ |

| 219 | [M - H₂O]⁺ |

| 206 | [M - OCH₃]⁺ |

| 178 | [M - COOCH₃]⁺ |

| 120 | [C₇H₄O₂B]⁺ |

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its boronic acid functionality, which makes it an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions.[2][6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.[2][6]

The Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the amino acid ester moiety in this compound allows for its incorporation into peptide-like structures or for further functionalization, making it a bifunctional linker. This enables the synthesis of complex molecules with potential therapeutic applications.

Role in Medicinal Chemistry

Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[7] The boron atom can form reversible covalent bonds with diols, including those found in biological molecules like carbohydrates and proteins. This property has been exploited in the design of enzyme inhibitors and sensors.[7] While specific examples of this compound in late-stage drug development are not prominent in the public literature, its structural motifs are highly relevant. For instance, the proteasome inhibitor bortezomib, a boronic acid-containing drug, is a cornerstone in the treatment of multiple myeloma.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to handle the compound in a well-ventilated area or a fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature, combining a reactive boronic acid with a modifiable amino acid ester, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the pursuit of novel therapeutic agents.

References

- 1. boronpharm.com [boronpharm.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. chemscene.com [chemscene.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Methyl (4-bromobenzenesulfonamido)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to CAS Number 1207755-46-9

To the Valued Research, Scientific, and Drug Development Community,

This document is intended to serve as a comprehensive technical guide on the chemical compound designated by CAS (Chemical Abstracts Service) Registry Number 1207755-46-9. The objective is to provide an in-depth resource covering its core properties, synthesis, and relevant applications for professionals in the fields of research, science, and drug development.

Upon conducting a thorough and systematic search of publicly available scientific databases and chemical registries, we have been unable to definitively identify the chemical name, structure, or any associated scientific literature for CAS number 1207755-46-9. Standard authoritative sources for chemical identification and data, such as CAS Common Chemistry, PubChem, and other major chemical supplier databases, do not currently provide information for this specific registry number.

The absence of information prevents the creation of the requested in-depth technical guide, as the foundational identity of the compound is unknown. Consequently, critical data points essential for such a guide, including but not limited to physicochemical properties, mechanism of action, synthesis protocols, and safety information, cannot be provided.

We are committed to providing accurate and well-referenced scientific information. In this instance, the lack of available data for CAS number 1207755-46-9 makes it impossible to fulfill the request for a technical guide. We recommend verifying the CAS number for any potential typographical errors. Should a corrected or alternative CAS number be available, we would be pleased to revisit this request and compile the necessary scientific information.

An In-depth Technical Guide to the Structure Elucidation of Methyl (4-boronobenzoylamino)acetate

This guide provides a comprehensive framework for the structural elucidation of Methyl (4-boronobenzoylamino)acetate, a compound of interest for researchers, scientists, and drug development professionals. Given the nuanced nature of boronic acid derivatives, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization. This document outlines the core methodologies, expected outcomes, and the underlying scientific principles for a robust structural determination.

Introduction: The Significance of Structural Integrity

This compound belongs to the class of boronic acid derivatives, which are pivotal in modern synthetic chemistry, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid moiety, an amide linkage, and a methyl ester group within the same molecule presents a unique set of analytical challenges. Precise knowledge of its three-dimensional structure, connectivity, and purity is paramount for predicting its reactivity, understanding its biological interactions, and ensuring the reproducibility of synthetic protocols. This guide provides the technical narrative to achieve that certainty.

A Multi-pronged Approach to Elucidation

Workflow for Structural Elucidation

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the environment of the boron atom. A suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, is required.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (Illustrative) (Based on analysis of analogous structures)

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic Protons (Ha) | ~7.8 - 8.0 | Doublet | 2H | ~8.0 |

| Aromatic Protons (Hb) | ~7.6 - 7.8 | Doublet | 2H | ~8.0 |

| Amide Proton (NH) | ~8.5 - 9.0 | Triplet | 1H | ~6.0 |

| Methylene Protons (CH₂) | ~4.2 - 4.4 | Doublet | 2H | ~6.0 |

| Methyl Protons (OCH₃) | ~3.7 - 3.8 | Singlet | 3H | - |

| Boronic Acid Protons (B(OH)₂) | Variable, broad | Singlet | 2H | - |

Causality Behind Predictions:

-

The aromatic protons are expected to be in the downfield region due to the deshielding effects of the benzene ring and adjacent electron-withdrawing groups. The para-substitution pattern should result in two distinct doublets.

-

The amide proton's chemical shift is highly dependent on solvent and concentration but is typically found downfield and exhibits coupling to the adjacent methylene protons.

-

The methylene protons adjacent to the nitrogen will be deshielded by the amide group and will show coupling to the NH proton.

-

The methyl ester protons will appear as a sharp singlet in the typical range for such functional groups.

-

The boronic acid protons are often broad and may exchange with residual water in the solvent, making their observation challenging.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Illustrative)

| Signal Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (Ester C=O) | ~166 - 168 |

| Carbonyl Carbon (Amide C=O) | ~165 - 167 |

| Aromatic Carbon (C-B) | ~130 - 135 (often broad) |

| Aromatic Carbons (C-H) | ~115 - 135 |

| Aromatic Carbon (C-C=O) | ~130 - 135 |

| Aromatic Carbon (C-N) | ~140 - 145 |

| Methylene Carbon (CH₂) | ~40 - 45 |

| Methyl Carbon (OCH₃) | ~52 - 54 |

Expert Insights:

-

The carbon directly attached to the boron atom (C-B) often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus.

-

The chemical shifts of the aromatic carbons provide valuable information about the electronic effects of the substituents.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial and specific technique for characterizing boronic acids.[1][2] The chemical shift of the boron nucleus is highly sensitive to its coordination state (trigonal planar vs. tetrahedral).[3]

Expected ¹¹B NMR Data:

-

Trigonal Boronic Acid (sp²): A single, relatively broad resonance is expected in the range of δ 28-33 ppm .

-

Boroxine Formation: The dehydration and trimerization of boronic acids to form cyclic boroxines can occur, especially in non-aqueous solvents or upon heating.[4] Boroxines typically show a slightly downfield shift to ~33 ppm compared to the monomeric acid.[4]

-

Tetrahedral Boronate Ester (sp³): If the analysis is performed in the presence of diols or at a pH above the pKa of the boronic acid, a significant upfield shift to the range of δ 5-10 ppm would be observed, indicating a change in hybridization to a tetrahedral state.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of labile protons like NH and OH.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe and sample tube if possible to avoid background signals. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak. For this compound (C₁₀H₁₂BNO₅), the expected monoisotopic mass is approximately 237.07 g/mol .

-

Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%).[5] This results in a characteristic isotopic pattern for boron-containing ions, with an M+1 peak having roughly 25% the intensity of the M peak for a single boron atom.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the assigned structure.

-

Fragmentation Pattern: Key fragmentations would likely involve the loss of the methoxy group (-OCH₃), the methyl acetate moiety, and cleavage of the amide bond.

Challenges in MS of Boronic Acids: Free boronic acids can undergo dehydration and trimerization to form boroxines in the mass spectrometer's ion source, which can complicate data interpretation.[5] Derivatization to a boronate ester (e.g., with pinacol) can sometimes be employed to circumvent this issue, though direct analysis with soft ionization techniques is often successful.[5][6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

-

Tandem MS (MS/MS): Perform MS/MS experiments on the parent ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl groups |

| N-H Stretch (Amide) | ~3300 | Secondary amide N-H stretch |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H vibrations |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methylene and methyl C-H stretches |

| C=O Stretch (Ester) | ~1730 | Ester carbonyl stretch |

| C=O Stretch (Amide I) | ~1650 | Amide carbonyl stretch |

| N-H Bend (Amide II) | ~1550 | Coupled N-H bending and C-N stretching |

| B-O Stretch | 1310 - 1380 | Boron-oxygen single bond stretch |

Expert Interpretation: The IR spectrum will provide clear evidence for the presence of the boronic acid (broad O-H and B-O stretches), the secondary amide (N-H and C=O stretches), and the methyl ester (C=O stretch). The exact positions of these bands can be influenced by hydrogen bonding.[7][8]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide robust evidence for the connectivity of this compound, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure in the solid state.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic positions, bond lengths, and bond angles.

Expected Structural Features from X-ray Crystallography:

-

Confirmation of the atomic connectivity.

-

Detailed information on intermolecular interactions, such as hydrogen bonding involving the boronic acid and amide groups. It is common for arylboronic acids to form hydrogen-bonded dimers in the solid state.[12]

-

Precise bond lengths and angles, which can provide insight into the electronic properties of the molecule.

Molecular Structure of this compound

References

- 1. rsc.org [rsc.org]

- 2. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

Foreword: The Analytical Imperative for Boronic Acids in Pharmaceutical Development

An In-Depth Technical Guide to the Purity Analysis of Methyl (4-boronobenzoylamino)acetate

This compound stands as a pivotal building block in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates a boronic acid moiety—a cornerstone of Suzuki-Miyaura cross-coupling reactions—and an amino acid-derived scaffold, making it an attractive intermediate for synthesizing complex drug candidates.[1] The purity of such a starting material is not a mere quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent synthetic steps, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an integrated, multi-faceted analytical strategy for the comprehensive purity assessment of this compound, grounded in first principles and aligned with global regulatory expectations.[2][3]

Molecular Profile and Impurity Landscape

A robust analytical strategy begins with a thorough understanding of the molecule and its potential contaminants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 850568-24-0 | [4] |

| Molecular Formula | C₁₀H₁₂BNO₅ | [4] |

| Molecular Weight | 237.02 g/mol | [4] |

| Synonyms | 4-(2-Methoxy-2-oxoethylcarbamoyl)phenylboronic acid |[4] |

The impurity profile can be complex, originating from the synthetic route or degradation. Key impurities to anticipate include:

-

Starting Materials & Reagents: Unreacted 4-carboxyphenylboronic acid or methyl aminoacetate.

-

Process-Related Impurities: By-products from incomplete reactions or side reactions.

-

Degradation Products:

-

Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid or hydrolysis of the amide bond.

-

Boroxine Formation: The hallmark of boronic acids, this involves the intermolecular dehydration of three molecules to form a stable, six-membered cyclic anhydride (a trimer). This can occur thermally or in non-aqueous, aprotic solvents and complicates analysis, particularly by mass spectrometry.[5][6]

-

An Orthogonal Analytical Framework for Complete Characterization

No single technique can provide a complete picture of purity. We advocate for an orthogonal approach, where different methods provide complementary information, ensuring a comprehensive and reliable assessment.

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: The Workhorse of Purity Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for separating the main component from its organic impurities.

Rationale for Method Development

The primary challenge in analyzing boronic acids by reversed-phase HPLC is their potential for on-column degradation or interaction with the stationary phase.[7]

-

Column Choice: A modern, end-capped C18 column with low silanol activity is preferred to minimize tailing and secondary interactions.[7][8] Columns with technologies that reduce metal surface interactions can also improve peak shape and recovery.

-

Mobile Phase: A buffered mobile phase is critical. The pKa of a typical arylboronic acid is around 9.[1] Operating at a low pH (e.g., pH 2-3 with formic or phosphoric acid) ensures the boronic acid and any acidic impurities are in a single, neutral protonation state, leading to sharp, reproducible peaks.[8]

-

Detector: UV detection is suitable due to the aromatic ring in the molecule. A photodiode array (PDA) detector is recommended to assess peak purity and aid in impurity identification.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is a validated starting point and must be verified for the specific system and sample matrix.

-

Instrumentation: HPLC system with a PDA detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-20 min: 10% to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent).[10]

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%, the tailing factor ≤ 2.0, and the theoretical plates ≥ 2000.[10]

-

Calculation: Purity is determined by the area percent method. Impurities are reported based on their area relative to the total area of all peaks.

Table 2: Representative HPLC-UV Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 | Good retention and selectivity for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good peak shape and resolution. Acid suppresses ionization. |

| Detection | UV at 254 nm | Strong absorbance from the benzoyl moiety. |

| Temperature | 30 °C | Ensures reproducibility and can improve peak shape. |

LC-MS for Impurity Identification

For impurities exceeding the identification threshold (see Section 5), LC-MS is indispensable.

-

Causality Behind MS Challenges: In mass spectrometry, the high temperature and vacuum of the ion source can promote the dehydration and trimerization of boronic acids into boroxines.[5][11] This leads to a complex spectrum where the molecular ion of the actual analyte may be weak or absent, complicating identification.

-

Strategic Solution: Using gentler ionization techniques like electrospray ionization (ESI) and optimizing source parameters (e.g., lower temperatures) can help minimize boroxine formation.[11][12] Analysis in negative ion mode can be advantageous, often showing an intense [M-H]⁻ peak.[11] High-resolution mass spectrometry (HRMS) provides accurate mass data, enabling the confident assignment of elemental formulas to unknown impurities.

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.

-

¹H NMR: Provides a unique fingerprint of the molecule. Key expected signals include aromatic protons, the amide N-H proton, and the methylene and methyl protons of the acetate group. Integration of these signals can give a preliminary assessment of purity against known reference standards.

-

¹¹B NMR: This technique is highly specific and informative for boron-containing compounds.[13][14] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.[15]

-

A trigonal planar (sp² hybridized) boronic acid (R-B(OH)₂) will typically show a broad signal in the range of δ 26-30 ppm .[15]

-

A tetrahedral (sp³ hybridized) boronate species (e.g., formed by complexation or in basic solution) will show a sharper, upfield signal around δ 1-7 ppm .[15]

-

The presence of a single, characteristic peak for the sp² boronic acid in the expected region provides strong evidence for the integrity of this critical functional group.

-

-

Quantitative NMR (qNMR): For establishing an absolute purity value (assay), qNMR is a primary method. It involves comparing the integral of a unique proton signal from the analyte against that of a certified internal standard of known purity and concentration. It is a direct, non-destructive method that does not require a reference standard of the analyte itself.[10]

Method Validation and Impurity Control Strategy

All analytical procedures used for quality control must be validated to demonstrate they are fit for purpose.[16] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[17][18]

Caption: Sequential workflow for analytical method validation per ICH Q2(R2).

The control of impurities is governed by ICH Q3A(R2) guidelines, which set thresholds for action.[3][19][20]

Table 3: ICH Q3A(R2) Impurity Thresholds for a New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*TDI = Total Daily Intake

This framework dictates the analytical workflow:

-

Reporting: Any impurity above the Reporting Threshold must be reported in regulatory filings.[21]

-

Identification: Any impurity exceeding the Identification Threshold must be structurally characterized (e.g., using LC-MS, NMR).[20][21]

-

Qualification: Any impurity above the Qualification Threshold requires toxicological data to demonstrate its safety at the specified level.[21]

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion

The purity analysis of this compound is a multi-dimensional task that demands a scientifically sound, orthogonal analytical strategy. A validated, stability-indicating HPLC method serves as the foundation for quantification and impurity profiling. This must be complemented by mass spectrometry for the structural elucidation of unknown impurities and by NMR spectroscopy (both ¹H and ¹¹B) for unambiguous identity confirmation and, potentially, as a primary method for assay determination. By integrating these techniques within the framework of ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for the development of safe and effective new medicines.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. parchem.com [parchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron NMR [chem.ch.huji.ac.il]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biopharminternational.com [biopharminternational.com]

- 17. fda.gov [fda.gov]

- 18. propharmagroup.com [propharmagroup.com]

- 19. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 20. jpionline.org [jpionline.org]

- 21. database.ich.org [database.ich.org]

Spectroscopic Signature of Methyl (4-boronobenzoylamino)acetate: A Technical Guide for Structural Elucidation

Introduction

In the landscape of modern drug development and materials science, boronic acid derivatives stand out for their versatile reactivity and unique biological interactions. Methyl (4-boronobenzoylamino)acetate, a molecule integrating a boronic acid moiety with an amino acid ester, represents a key pharmacophore with potential applications in targeted therapies and diagnostic agents. Its efficacy and mechanism of action are intrinsically linked to its precise molecular structure. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the complete characterization of this compound. Moving beyond a simple recitation of data, this document explains the causal relationships between molecular structure and spectral output, offering a predictive framework for researchers. The methodologies and interpretations presented herein are designed to create a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for professionals in the field.

Molecular Architecture and Spectroscopic Implications

To accurately interpret the spectroscopic data, one must first deconstruct the molecule into its constituent functional groups. The structure of this compound comprises four key regions, each with a distinct spectroscopic fingerprint.

-

4-Boronobenzoyl Moiety : A para-substituted benzene ring where the boronic acid group (-B(OH)₂) and the amide carbonyl create a distinct electronic environment. This will manifest as a characteristic AA'BB' splitting pattern in ¹H NMR and predictable chemical shifts in ¹³C NMR. The B-O bonds will have a signature in the IR spectrum.

-

Amide Linkage : The -C(=O)NH- group is central to the molecule. Its carbonyl (C=O) and N-H bonds will produce strong, characteristic absorption bands in IR spectroscopy. The N-H proton is readily identifiable in ¹H NMR.

-

Glycine Methyl Ester Moiety : This includes the methylene (-CH₂-) and methyl (-OCH₃) groups. These aliphatic protons will appear as distinct singlets in the ¹H NMR spectrum, with chemical shifts influenced by adjacent electronegative atoms.

-

Boronic Acid Group : The B(OH)₂ group is notable for the presence of boron, which has two main isotopes, ¹⁰B and ¹¹B. This isotopic distribution can sometimes be observed in high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR

-

Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve amide N-H and boronic acid -OH protons.

-

Instrument : A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR: Predicted Data & Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Triplet | 1H | N-H (Amide) | The amide proton couples with the adjacent CH₂ group. Its chemical shift is downfield due to the deshielding effect of the carbonyl group. |

| ~8.0 - 8.2 | Broad Singlet | 2H | B(OH)₂ | Protons on the boronic acid are exchangeable and often appear as a broad signal. Its position can vary with concentration and water content. |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) | These aromatic protons are deshielded by the anisotropic effect of the amide carbonyl and the electron-withdrawing nature of the boronyl group. |

| ~7.80 | Doublet | 2H | Ar-H (ortho to B) | These protons are adjacent to the boronic acid group. They form a classic AA'BB' system with the other aromatic protons. |

| ~4.10 | Doublet | 2H | -CH₂- | The methylene protons are adjacent to the amide nitrogen and the ester carbonyl, shifting them downfield. They are coupled to the N-H proton. |

| ~3.65 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a relatively shielded environment and appear as a sharp singlet. |

¹³C NMR: Predicted Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.5 | C=O (Ester) | Ester carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~166.0 | C=O (Amide) | Amide carbonyl carbons are also strongly deshielded, typically appearing slightly upfield of ester carbonyls. |

| ~136.0 | Ar-C (ipso to C=O) | The aromatic carbon directly attached to the amide carbonyl group. |

| ~134.5 | Ar-C (ortho to B) | Aromatic carbons adjacent to the boronic acid group. |

| ~130.0 (broad) | Ar-C (ipso to B) | The carbon atom bonded to boron often shows a broadened signal due to quadrupolar relaxation of the boron nucleus. |

| ~127.5 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the amide carbonyl. |

| ~52.0 | -OCH₃ | The carbon of the methyl ester group. |

| ~41.5 | -CH₂- | The methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.

Experimental Protocol: IR

-

Instrument : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal should be performed first.

IR: Predicted Data & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | Broad | O-H Stretch | B(OH)₂ | The hydroxyl groups of the boronic acid will produce a broad absorption band, characteristic of hydrogen-bonded O-H groups.[1] |

| ~3300 | Medium | N-H Stretch | Amide | The stretching vibration of the N-H bond in the secondary amide. |

| ~1745 | Strong | C=O Stretch | Ester | The carbonyl stretch of the methyl ester is typically found at a high frequency.[2] |

| ~1650 | Strong | C=O Stretch (Amide I) | Amide | This is one of the most characteristic bands in the spectrum, corresponding to the amide carbonyl stretch.[3] |

| ~1540 | Medium | N-H Bend (Amide II) | Amide | This band arises from a combination of N-H bending and C-N stretching vibrations.[3] |

| 1600, 1480 | Medium | C=C Stretch | Aromatic Ring | Vibrations characteristic of the carbon-carbon double bonds within the benzene ring. |

| 1380 - 1330 | Strong | B-O Stretch | Boronic Acid | The asymmetric stretching of the B-O bonds in the B(OH)₂ group gives a strong, characteristic absorption in this region.[1] |

| ~1250 | Strong | C-O Stretch | Ester | The asymmetric C-O-C stretching vibration of the ester group.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Furthermore, analysis of its fragmentation patterns can offer valuable structural information.

Experimental Protocol: MS

-

Instrument : A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infused into the ESI source.

-

Acquisition : Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

MS: Predicted Data & Interpretation

-

Molecular Ion : The calculated exact mass of this compound (C₁₀H₁₂BNO₄) is 221.0860. In positive-ion ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at m/z 222.0938 .

-

Boron Isotopic Pattern : A key diagnostic feature is the isotopic signature of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%). While the [M+H]⁺ peak will be dominated by the ¹¹B isotope, a smaller [M+H]⁺ peak corresponding to the ¹⁰B isotope should be visible at one mass unit lower (m/z 221.09) with approximately 25% of the intensity of the main peak (since the molecule contains one boron atom).

-

Fragmentation Analysis : The amide and ester linkages are common sites for fragmentation. A plausible fragmentation pathway can be predicted, which is invaluable for confirming the connectivity of the molecule.

Conclusion

The structural verification of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive and rational framework for this analysis. The expected ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific connectivity of the aromatic and aliphatic moieties. Infrared spectroscopy serves as a rapid confirmation of the essential amide, ester, and boronic acid functional groups. Finally, high-resolution mass spectrometry provides the definitive elemental composition and offers further structural proof through predictable fragmentation patterns, including the characteristic isotopic signature of boron. By following these self-validating protocols, researchers and drug development professionals can ensure the identity and purity of their compound with the highest degree of confidence.

References

Discovery and history of borono-amino acid derivatives

An In-Depth Technical Guide to the Discovery and History of Borono-Amino Acid Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Unlikely Marriage of Boron and Biology

In the vast landscape of medicinal chemistry, few elements have had as unconventional a journey as boron. Long considered an outlier in biological systems, its unique electronic properties have been harnessed to create a powerful new class of therapeutic agents: borono-amino acid derivatives. These molecules, which elegantly fuse the structural motifs of life—amino acids—with the versatile reactivity of boron, represent a triumph of synthetic chemistry and a paradigm shift in drug design.

This guide eschews a conventional chronological narrative. Instead, it is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how these compounds evolved. We will journey from the element's discovery to the intricate synthetic strategies that unlocked its therapeutic potential, culminating in a detailed examination of the protocols that bring these molecules from the flask to the forefront of medicine. Our focus will be on the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins this fascinating field.

Part 1: Foundational Pillars: From Elemental Boron to the First Boronic Acid

The story of borono-amino acids begins not with a biological insight, but with fundamental chemical discovery. The element boron, a metalloid with chemical properties more akin to carbon and silicon than its Group 13 neighbors, was first isolated in 1808 by Sir Humphry Davy.[1] However, its true potential in organic chemistry remained untapped for over half a century.

The conceptual leap occurred in 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid.[2][3][4][5] Frankland's two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized by air.[2][5] This seminal work established the existence of stable organic compounds containing a carbon-boron bond, laying the groundwork for all subsequent developments.[2][5]

These early organoboranes were recognized for their unique structure: a trivalent, sp²-hybridized boron atom with a vacant p-orbital.[5][6] This electron deficiency makes boronic acids mild Lewis acids, a property that is central to their future biological applications.[2][7][8]

Part 2: The Genesis of a Bioisostere: Synthesizing the First α-Amino Boronic Acids

The true innovation lay in recognizing that the boronic acid group, R-B(OH)₂, could serve as a unique bioisostere for the carboxylic acid group (R-COOH) of amino acids. The critical insight was that the Lewis acidic boron atom could form a reversible, tetrahedral covalent bond with nucleophilic hydroxyl groups, such as the active site serine or threonine residues found in many proteases.[9] This interaction could mimic the transition state of peptide bond hydrolysis, making these compounds potent enzyme inhibitors.[9]

The first bioactive aminoboronic acid, the boronic acid analogue of N-acetyl-L-phenylalanine, was described by Matteson and co-workers as a chymotrypsin inhibitor.[9] This discovery was a watershed moment, proving that boron-containing compounds could be designed to interact specifically and potently with biological targets.

However, the synthesis of these α-aminoboronic acids was fraught with challenges. The carbon-boron bond is susceptible to cleavage, and the free amino group can interfere with many synthetic transformations.[10] Early methods often involved the reaction of organometallic reagents with trialkyl borates, conditions that are incompatible with many functional groups.[11] This necessitated the development of robust and versatile synthetic strategies to unlock the full potential of this compound class.

Part 3: A Synthetic Renaissance: Modern Methodologies

The initial trickle of synthetic methods for borono-amino acids has become a flood, driven by the demand for these compounds in drug discovery. Modern organic synthesis provides a powerful toolkit for their preparation.

The Rise of Palladium: Cross-Coupling and Borylation

The advent of palladium-catalyzed cross-coupling reactions transformed the field. The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, allows for the efficient formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide.[2][8][12] While not directly forming the amino-boronic acid core, it enabled the synthesis of highly functionalized arylboronic acids that could be later elaborated.

More directly impactful was the Miyaura borylation reaction . This method utilizes a palladium catalyst to couple aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[8][13] This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern boronic acid synthesis.

Key Synthetic Approaches: A Comparative Overview

| Method | Description | Key Advantages | Common Starting Materials |

| Organometallic Addition | Reaction of Grignard or organolithium reagents with trialkyl borates.[3][4] | Simple, well-established. | Alkyl/Aryl Halides |

| Matteson Homologation | Diastereoselective chain extension of a boronic ester with a dichloromethyl)lithium reagent, followed by nucleophilic displacement.[10] | High stereocontrol. | Boronic Esters |

| Miyaura Borylation | Palladium-catalyzed coupling of an organic halide with a diboron reagent.[8][13] | Excellent functional group tolerance, high yields. | Aryl/Vinyl Halides, Diboron Reagents |

| C–H Borylation | Direct, transition-metal-catalyzed conversion of a C–H bond to a C-B bond.[13] | High atom economy, avoids pre-functionalization. | Aromatic/Heteroaromatic compounds |

| Decarboxylative Borylation | Nickel-catalyzed replacement of a carboxylic acid group with a boronic ester.[14] | Uses abundant, inexpensive starting materials.[14] | Carboxylic Acids |

Workflow Visualization: Miyaura Borylation

The following diagram illustrates a typical workflow for the synthesis of an aryl boronic ester via Miyaura borylation, a common precursor for more complex derivatives.

Caption: Generalized workflow for Palladium-catalyzed Miyaura Borylation.

Part 4: Mechanism of Action and Therapeutic Breakthroughs

The therapeutic utility of borono-amino acids hinges on a single, elegant chemical interaction: the formation of a reversible covalent bond with the catalytic serine or threonine residues of enzymes.[9]

The Inhibitory Mechanism: A Tetrahedral Transition-State Mimic

-

Approach: The trigonal planar boronic acid enters the enzyme's active site.

-

Lewis Acid-Base Interaction: The electrophilic boron atom acts as a Lewis acid and is attacked by the nucleophilic hydroxyl group of a serine residue (a Lewis base).

-

Tetrahedral Adduct Formation: A stable, tetrahedral boronate complex is formed. This complex is a mimic of the transition state of peptide bond hydrolysis, effectively "locking" the enzyme in an inactive state.[10] The pKa of the boronic acid is a crucial factor, with a pKa of ~9 for the free acid, but ~7 for the tetrahedral boronate complex, making this interaction favorable under physiological conditions.[2][3][4]

Caption: Mechanism of serine protease inhibition by a boronic acid.

Case Study: Bortezomib (Velcade®) - A Paradigm Shift

The field was revolutionized by the approval of bortezomib (Velcade®) by the FDA in 2003. Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. In multiple myeloma, a cancer of plasma cells, the inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins, ultimately triggering cancer cell death. The approval of bortezomib validated boronic acids as a viable drug class and spurred immense interest in their development.[13][15]

Following this success, other boronic acid-based drugs have reached the market, including ixazomib , another proteasome inhibitor for multiple myeloma, and vaborbactam , a β-lactamase inhibitor used to combat antibiotic resistance.[13][15]

Part 5: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key boronic acid intermediates. These are presented as self-validating systems, with causality and checkpoints highlighted.

Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reaction

Principle: This classic method relies on the formation of a highly nucleophilic Grignard reagent (phenylmagnesium bromide), which then attacks the electrophilic boron atom of a trialkyl borate. Acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Causality: All glassware must be rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere. Grignard reagents are extremely sensitive to moisture and will be quenched by water.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in the flask.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. An iodine crystal can be added to initiate the reaction.

-

Checkpoint: The reaction is exothermic, and the ether should begin to gently reflux. The disappearance of the magnesium turnings indicates the formation of phenylmagnesium bromide.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is crucial to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of triphenylborane.

-

Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C.

-

-

Workup and Isolation:

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding cold 2 M sulfuric acid.

-

Causality: The acid hydrolyzes the boronate ester and protonates the boronic acid, making it extractable.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid is purified by recrystallization from hot water.

-

Checkpoint: Phenylboronic acid is a white, crystalline solid. Purity can be confirmed by melting point analysis and NMR spectroscopy.

-

Protocol 2: Synthesis of 4-Formylphenylboronic Acid Pinacol Ester via Miyaura Borylation

Principle: This protocol demonstrates the power of modern palladium catalysis to synthesize a functionalized aryl boronic ester. The palladium catalyst facilitates the coupling of 4-bromobenzaldehyde with bis(pinacolato)diboron.

Step-by-Step Methodology:

-

Reagent Preparation:

-

In a Schlenk flask under a nitrogen atmosphere, combine 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Causality: Potassium acetate acts as the base required for the catalytic cycle. Pd(dppf)Cl₂ is a robust catalyst for this transformation. The reaction must be kept under inert atmosphere as the active Pd(0) species is oxygen-sensitive.

-

-

Reaction Execution:

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Checkpoint: Reaction progress can be monitored by TLC or GC-MS, looking for the disappearance of the 4-bromobenzaldehyde starting material.

-

-

Workup and Isolation:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Causality: Celite filtration is an effective method for removing heterogeneous residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Checkpoint: The desired product, 4-formylphenylboronic acid pinacol ester, is typically a white to off-white solid. Its structure and purity are confirmed by ¹H and ¹³C NMR spectroscopy.

-

Conclusion: An Ever-Expanding Frontier

The journey of borono-amino acid derivatives from a chemical curiosity to a pillar of modern medicine is a testament to the power of interdisciplinary science. The initial discovery by Frankland, the biological insights of Matteson, and the synthetic revolutions powered by Suzuki and Miyaura have all converged to create life-saving therapeutics.[2][8][9] The field continues to evolve, with new methods like C-H and decarboxylative borylation promising more efficient and sustainable routes to these vital molecules.[13][14] For the researchers, scientists, and drug development professionals who continue to explore this frontier, the unique chemistry of boron ensures that many more discoveries lie ahead.

References

- 1. Humphry Davy - Wikipedia [en.wikipedia.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 4. pharmiweb.com [pharmiweb.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. boronmolecular.com [boronmolecular.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Methyl (4-boronobenzoylamino)acetate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and relatively benign environmental footprint.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron species and organohalides, proving indispensable in the fields of pharmaceutical development, materials science, and agrochemicals.[3][4]

The utility of the Suzuki-Miyaura reaction is profoundly influenced by the diversity and stability of the organoboron partner. While simple arylboronic acids are common, more complex, functionalized boronic acids and their esters offer strategic advantages for building sophisticated molecular architectures.[5][6][7]

This guide focuses on Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0), a multifunctional building block designed for strategic incorporation into complex molecules.[8] Its structure features:

-

A boronic acid moiety (as an ester or acid), the reactive handle for the Suzuki-Miyaura coupling.

-

A robust amide linker , a common and critical motif in pharmacologically active compounds.

-

A methyl ester , providing an additional point for chemical modification or influencing solubility.

This combination makes it an exceptionally valuable reagent for drug discovery programs, enabling the direct installation of a protected amino acid fragment onto an aromatic or heteroaromatic core. This document provides a detailed overview of its properties, the underlying reaction mechanism, and comprehensive protocols for its successful application.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its effective use and storage.

| Property | Value |

| IUPAC Name | Methyl 2-(4-(dihydroxyboranyl)benzamido)acetate |

| CAS Number | 850568-24-0 |

| Molecular Formula | C₁₀H₁₂BNO₅ |

| Molecular Weight | 237.02 g/mol |

| Appearance | Typically a white to off-white solid |

| Storage | Store under inert gas, refrigerated (2-8°C), and protected from moisture. |

Handling Considerations:

-

Stability: Like many boronic acids, this reagent is susceptible to protodeboronation , particularly under acidic or harsh basic conditions.[5] It can also undergo trimerization to form a boroxine anhydride upon dehydration. Boronic esters, such as the pinacol ester, exhibit greater stability and are often preferred for this reason.[1][9]

-

Safety: Perform a thorough hazard analysis before use.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1] The successful coupling of this compound with an aryl halide (Ar-X) depends on the smooth execution of three key steps.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a square-planar Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[2][11]

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[12][13] This boronate then coordinates to the palladium center, facilitating the transfer of the benzoylaminoacetate moiety and displacing the halide. Notably, boronic esters can often undergo transmetalation directly without prior hydrolysis.[5][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for coupling this compound (or its corresponding pinacol ester) with an aryl/heteroaryl halide. Optimization is essential for each unique substrate combination.

Reagent and Catalyst Selection

| Component | Recommended Starting Point | Rationale & Key Considerations |

| Aryl Halide (Ar-X) | 1.0 equiv (Limiting Reagent) | Reactivity order: I > Br > OTf >> Cl.[2] Chlorides often require specialized, highly active catalysts. |

| Boronic Reagent | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the limiting halide and compensates for potential protodeboronation or homocoupling. |

| Palladium Precatalyst | 1 - 5 mol% | Pd(PPh₃)₄: A classic, reliable choice. Pd(dppf)Cl₂: Excellent for a wide range of substrates. Pd₂(dba)₃: Often used with a separate phosphine ligand. |

| Ligand (if needed) | 1.1 - 1.2x Pd loading | PPh₃: Standard. XPhos, SPhos: Buchwald ligands, effective for challenging couplings (e.g., with aryl chlorides). |

| Base | 2.0 - 3.0 equiv | K₂CO₃, Cs₂CO₃: Common, effective inorganic bases. K₃PO₄: A strong base, often used for difficult couplings or with aryl chlorides.[12][14] CsF: Can be used for base-sensitive substrates.[4] |

| Solvent | 0.1 - 0.2 M concentration | Dioxane/H₂O (4:1): A standard solvent system.[12][14] Toluene/H₂O, THF/H₂O: Common alternatives. Water is crucial for activating the boronic acid with many inorganic bases.[11][12] |

| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity and catalyst stability. Monitor for potential decomposition of starting materials or product. |

Experimental Workflow

Step-by-Step Protocol

-

Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[12]

-

Degassing: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Dioxane and 2 mL H₂O) via syringe. Stir the suspension for 5-10 minutes.

-

Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas to prevent air exposure.[12]

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically when the limiting aryl halide is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to achieving high yields.

Applications in Drug Discovery

The incorporation of boronic acids and their derivatives into drug discovery pipelines is a rapidly growing field.[15] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), contain a boronic acid moiety that is critical to their mechanism of action.[15][16]

This compound is not just a coupling partner; it is a strategic tool. It allows for the late-stage functionalization of complex heterocyclic cores, a common strategy in medicinal chemistry. The resulting product, an N-acylated amino acid ester, is a privileged structure in drug design, offering points for hydrogen bonding and metabolic stability. By using this reagent, medicinal chemists can rapidly generate libraries of novel compounds with diverse aromatic portions attached to a constant amino acid-like fragment, accelerating the structure-activity relationship (SAR) studies that are vital for identifying lead candidates.[17]

Conclusion

This compound is a highly valuable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its unique combination of a reactive boronic acid, a stable amide linker, and a modifiable ester group makes it an ideal building block for the synthesis of complex molecules in drug discovery and materials science. While its application requires careful consideration of reaction conditions—particularly the choice of catalyst, base, and solvent—the general protocols outlined in this guide provide a solid foundation for success. By understanding the underlying mechanism and employing systematic optimization, researchers can effectively leverage this reagent to accelerate their synthetic endeavors.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. parchem.com [parchem.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. orgsyn.org [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl (4-boronobenzoylamino)acetate as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of a Sequentially Addressable Bifunctional Linker

In the sophisticated landscape of modern drug development, particularly in the realm of antibody-drug conjugates (ADCs) and targeted therapeutics, the linker molecule is not merely a spacer but a critical component dictating the efficacy, stability, and pharmacokinetic profile of the final construct. Methyl (4-boronobenzoylamino)acetate emerges as a meticulously designed bifunctional linker, offering a strategic advantage through its two chemically distinct reactive handles: a methyl ester and a boronic acid. This design allows for a controlled, sequential conjugation strategy, a cornerstone of building complex, well-defined bioconjugates.

The core utility of this linker lies in its orthogonal reactivity. The methyl ester is susceptible to nucleophilic attack by primary amines, such as those on the surface of proteins (e.g., lysine residues), to form a stable amide bond. This reaction is typically performed under mild conditions, preserving the integrity of the biomolecule. The second functional group, the boronic acid, is a versatile partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise installation of a wide array of aryl or heteroaryl moieties, which could be the cytotoxic payload, an imaging agent, or a molecule designed to enhance solubility or cell permeability.

This document provides a comprehensive guide to the use of this compound, from its synthesis to its sequential application in a two-stage bioconjugation workflow. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the coupling of 4-carboxyphenylboronic acid with glycine methyl ester. This reaction forms a stable amide bond and is a crucial first step for researchers who wish to synthesize the linker in-house.

Synthetic Scheme

Caption: Synthesis of this compound.

Protocol for Linker Synthesis

This protocol describes a standard procedure for the amide coupling of 4-carboxyphenylboronic acid and glycine methyl ester hydrochloride.

Materials:

-

4-Carboxyphenylboronic acid

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add glycine methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Two-Stage Bioconjugation Workflow

The strategic design of this compound allows for a powerful two-stage bioconjugation workflow. This approach provides exceptional control over the final structure of the bioconjugate.

Site-Specific Protein Labeling via Palladium-Catalyzed Cross-Coupling Using Methyl (4-boronobenzoylamino)acetate

Application Note & Protocol

Abstract

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling precise control over protein function, visualization, and therapeutic applications. This document provides a comprehensive guide to the site-specific labeling of proteins using Methyl (4-boronobenzoylamino)acetate through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful technique allows for the introduction of a small molecule payload at a genetically defined position within a protein, offering high specificity and efficiency under biocompatible conditions. We present the underlying principles, detailed experimental protocols, and troubleshooting advice for researchers in protein engineering, drug development, and molecular biology.

Introduction: The Imperative for Precision in Protein Labeling

The ability to covalently attach probes, drugs, or other functional moieties to specific sites on a protein has revolutionized our capacity to study and manipulate biological systems. Traditional labeling methods, such as those targeting lysine or cysteine residues, often result in heterogeneous products with modifications at multiple sites, which can compromise protein structure and function.[1] Bioorthogonal chemistry has emerged to address this challenge, providing reactions that proceed with high selectivity and efficiency in complex biological environments.[2]